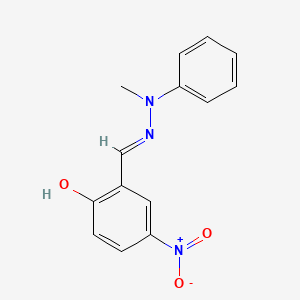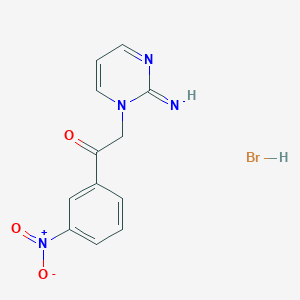![molecular formula C17H13NO3 B5974185 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5974185.png)
2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione, also known as AIID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of isoindole-1,3(2H)-dione derivatives, which have been found to exhibit diverse biological activities.
Scientific Research Applications
2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit promising applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anticancer, and antiviral activities. 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Mechanism of Action
The mechanism of action of 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione is not fully understood, but several studies have suggested that it exerts its biological activities through the modulation of various signaling pathways. 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. Additionally, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tissue remodeling and repair.
Advantages and Limitations for Lab Experiments
2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under standard laboratory conditions. Additionally, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit low toxicity and high selectivity towards its biological targets. However, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione has a relatively short half-life, which can limit its effectiveness in in vivo studies.
Future Directions
There are several future directions for the research on 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate its potential applications in the treatment of viral infections such as HIV and HBV. Additionally, further studies are needed to elucidate the mechanism of action of 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione and its potential applications in the treatment of various diseases such as cancer and inflammatory disorders. Furthermore, future studies could focus on the development of more efficient synthesis methods for 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione and its derivatives, which could lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
The synthesis of 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione can be achieved through a multistep process involving various chemical reactions. The most common method involves the reaction of 2-bromo-1-(allyloxy)benzene with phthalic anhydride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction using a Lewis acid catalyst such as aluminum chloride to yield 2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione in good yields.
properties
IUPAC Name |
2-(2-prop-2-enoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-2-11-21-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17(18)20/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLFNPCJKCVIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(prop-2-en-1-yloxy)phenyl]-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5974105.png)
![N-1-naphthyl-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B5974124.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5974158.png)
![N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)
![(1S,9S)-11-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974175.png)
![7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974179.png)

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974201.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5974207.png)